Cas no 205532-53-2 (4-4-(methylsulfanyl)phenylbutan-2-amine)
4-4-(methylsulfanyl)phenylbutan-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 4-4-(methylsulfanyl)phenylbutan-2-amine
- 4-[4-(methylsulfanyl)phenyl]butan-2-amine
- EN300-1830634
- 205532-53-2
-
- Inchi: 1S/C11H17NS/c1-9(12)3-4-10-5-7-11(13-2)8-6-10/h5-9H,3-4,12H2,1-2H3
- InChI Key: ZGCCAQXGERQARY-UHFFFAOYSA-N
- SMILES: S(C)C1C=CC(=CC=1)CCC(C)N
Computed Properties
- Exact Mass: 195.10817072g/mol
- Monoisotopic Mass: 195.10817072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 130
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 51.3Ų
4-4-(methylsulfanyl)phenylbutan-2-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1830634-0.05g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 0.05g |
$707.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-0.1g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 0.1g |
$741.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-0.25g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 0.25g |
$774.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-0.5g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 0.5g |
$809.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-1.0g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1830634-2.5g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 2.5g |
$1650.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-5.0g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1830634-10.0g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1830634-1g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 1g |
$842.0 | 2023-09-19 | ||
| Enamine | EN300-1830634-5g |
4-[4-(methylsulfanyl)phenyl]butan-2-amine |
205532-53-2 | 5g |
$2443.0 | 2023-09-19 |
4-4-(methylsulfanyl)phenylbutan-2-amine Related Literature
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on 4-4-(methylsulfanyl)phenylbutan-2-amine
Recent Advances in the Study of 4-4-(methylsulfanyl)phenylbutan-2-amine (CAS: 205532-53-2)
4-4-(methylsulfanyl)phenylbutan-2-amine (CAS: 205532-53-2) is a chemical compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential as a lead compound in drug development. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance and future directions in the field.
One of the key areas of interest in recent research has been the compound's interaction with biological targets. Preliminary studies suggest that 4-4-(methylsulfanyl)phenylbutan-2-amine exhibits affinity for certain neurotransmitter receptors, which could make it a candidate for the treatment of neurological disorders. Researchers have employed advanced techniques such as molecular docking and in vitro assays to characterize these interactions, providing valuable insights into its mechanism of action.
Another important aspect of the research has been the optimization of synthetic routes for 4-4-(methylsulfanyl)phenylbutan-2-amine. Recent publications have reported improved yields and purity through the use of novel catalysts and reaction conditions. These advancements are critical for scaling up production and ensuring the compound's availability for further preclinical and clinical studies.
In addition to its pharmacological potential, 4-4-(methylsulfanyl)phenylbutan-2-amine has also been studied for its physicochemical properties. Researchers have conducted detailed analyses of its solubility, stability, and bioavailability, which are essential parameters for drug formulation. These studies have revealed that the compound exhibits favorable properties under certain conditions, though further optimization may be required for specific applications.
Despite these promising findings, challenges remain in the development of 4-4-(methylsulfanyl)phenylbutan-2-amine as a therapeutic agent. Issues such as potential toxicity, metabolic stability, and selectivity need to be addressed in future research. Collaborative efforts between academia and industry will be crucial in overcoming these hurdles and advancing the compound toward clinical trials.
In conclusion, 4-4-(methylsulfanyl)phenylbutan-2-amine (CAS: 205532-53-2) represents a promising area of research in the chemical biology and pharmaceutical fields. Recent studies have shed light on its pharmacological properties, synthetic pathways, and potential applications, paving the way for future investigations. Continued research and development efforts will be essential to fully realize its therapeutic potential.
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